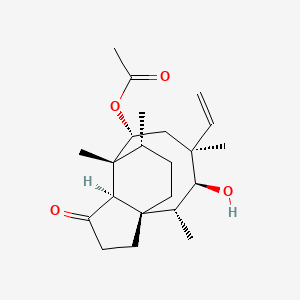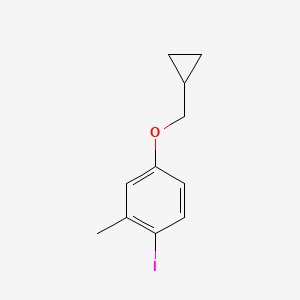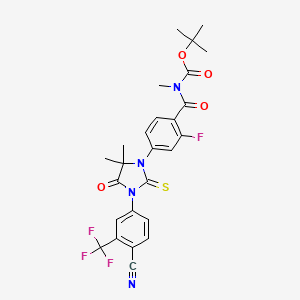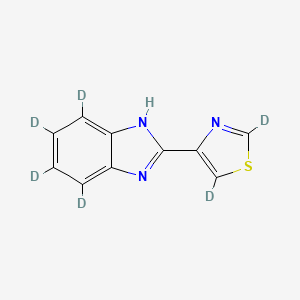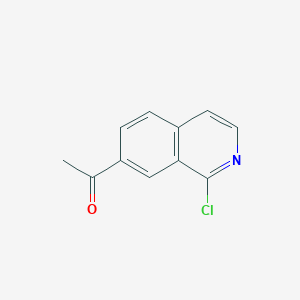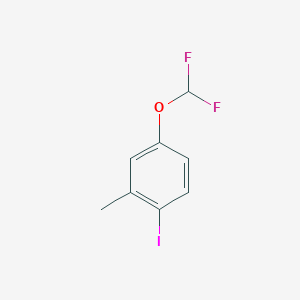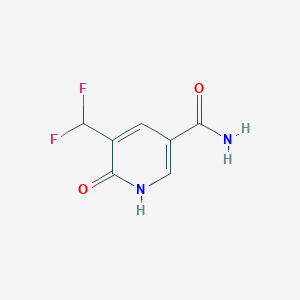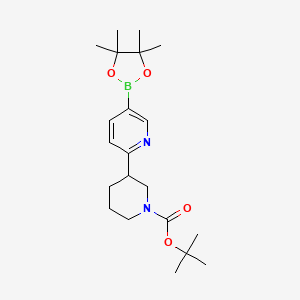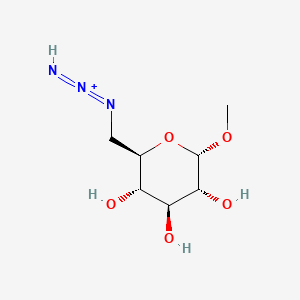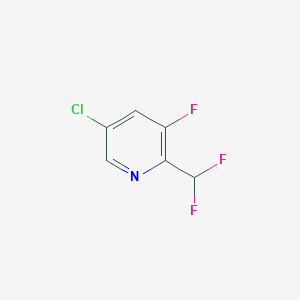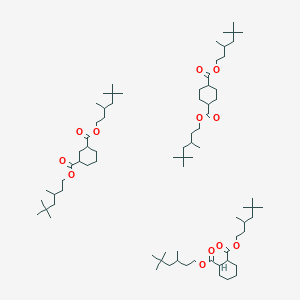
Diisononyl cyclohexanedicarboxylate
Overview
Description
Diisononyl cyclohexanedicarboxylate is an organic compound with the formula C26H48O4. It is a colorless, almost odorless liquid used primarily as a plasticizer in the manufacture of flexible plastic articles. This compound is of particular interest as an alternative to phthalate plasticizers, which have been implicated as endocrine disruptors .
Mechanism of Action
Target of Action
Diisononyl Cyclohexanedicarboxylate is primarily used as a plasticizer for the manufacture of flexible plastic articles in sensitive application areas such as toys, medical devices, and food packaging . It is of interest as an alternative for phthalate plasticizers, which are implicated as endocrine disruptors .
Mode of Action
It is known that it works by making plastic materials flexible, durable, and resistant to heat and chemicals .
Biochemical Pathways
It is known that it undergoes extensive oxidative metabolism after oral dosage .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been studied. After oral dosage, it is metabolized and its metabolites are excreted in urine within 48 hours . Over 90% of the metabolites investigated were excreted within 24 hours after application .
Biochemical Analysis
Biochemical Properties
Diisononyl Cyclohexanedicarboxylate plays a role in biochemical reactions primarily as a plasticizer, interacting with various biomolecules to enhance the flexibility and durability of materials. It interacts with enzymes such as esterases, which hydrolyze the ester bonds in the compound, leading to the formation of monoesters and other metabolites . These interactions are crucial for the compound’s metabolism and excretion.
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nuclear receptors, leading to changes in gene expression related to lipid metabolism and detoxification . Additionally, it affects cellular metabolism by altering the levels of specific metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent biochemical reactions . For example, the compound can inhibit certain esterases, reducing the hydrolysis of ester bonds and affecting the overall metabolism of the compound . Additionally, it can influence gene expression by interacting with nuclear receptors and other transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade into various metabolites through enzymatic hydrolysis and oxidation . These metabolites can have different effects on cellular function, depending on their concentration and the duration of exposure . Long-term studies have shown that the compound and its metabolites can accumulate in tissues, leading to potential chronic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, with minimal adverse effects . At higher doses, it can cause toxic effects, including liver and kidney damage, as well as endocrine disruption . These effects are dose-dependent and can vary between different animal species .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through enzymatic hydrolysis and oxidation . The compound is hydrolyzed by esterases to form monoesters, which are further oxidized to produce various metabolites . These metabolites can interact with enzymes and cofactors involved in metabolic pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific tissues, such as the liver and adipose tissue . The compound’s distribution can influence its overall biological effects and potential toxicity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular localization can affect the compound’s activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisononyl Cyclohexanedicarboxylate can be synthesized through the catalytic hydrogenation of diisononyl phthalate. This process involves transforming the aromatic, planar part of the diisononyl phthalate into a cyclohexane ring . Another method involves the Diels-Alder reaction of diisononyl maleate with 1,3-butadiene, followed by hydrogenation .
Industrial Production Methods: Commercial production of this compound typically involves the catalytic hydrogenation process. The resulting product consists of 90% cis and 10% trans isomers . Companies like BASF sell this compound under the tradename Hexamoll DINCH .
Chemical Reactions Analysis
Types of Reactions: Diisononyl Cyclohexanedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation is a common reduction method, often using catalysts like palladium or nickel.
Substitution: This reaction can occur under acidic or basic conditions, depending on the substituents involved.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
Diisononyl Cyclohexanedicarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Acetyl tributyl citrate (ATBC)
- Tri-2-ethylhexyl trimellitate (TOTM)
- Epoxidized soybean oil (ESBO)
Comparison: Diisononyl Cyclohexanedicarboxylate stands out due to its lower toxicity and reduced risk of endocrine disruption compared to phthalates like DEHP and DINP . Unlike phthalates, it does not leach out easily from the plastic matrix, making it a safer alternative for use in sensitive applications such as medical devices and food packaging .
Properties
IUPAC Name |
bis(3,5,5-trimethylhexyl) cyclohexane-1,2-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,3-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C26H48O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-9-11-22(12-10-21)24(28)30-16-14-20(2)18-26(6,7)8;1-19(17-25(3,4)5)12-14-29-23(27)21-10-9-11-22(16-21)24(28)30-15-13-20(2)18-26(6,7)8;1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h3*19-22H,9-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOUBLJFWGBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1CCC(CC1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCC(C1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCCC1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H144O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


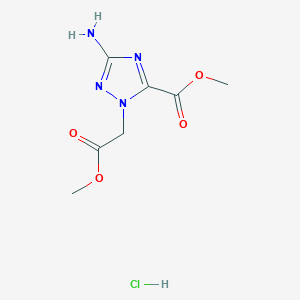
![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)
![Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1436018.png)
